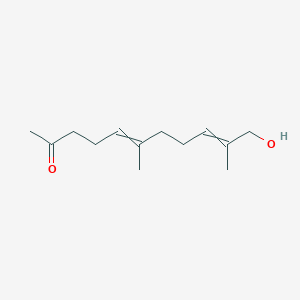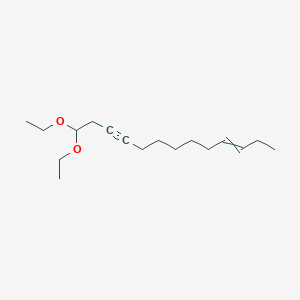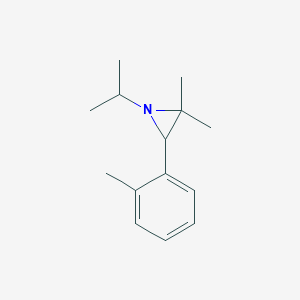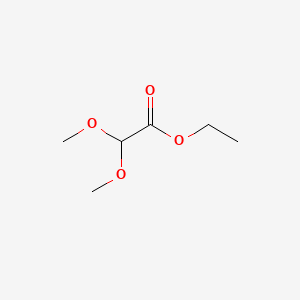![molecular formula C10H18N2O B14368629 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one CAS No. 91951-83-6](/img/structure/B14368629.png)
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,9-Diazabicyclo[331]nonan-9-yl)propan-1-one is a bicyclic compound featuring a unique structure that includes both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of a bicyclic amine with a propanone derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can be compared with other bicyclic compounds, such as:
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bicyclo[3.3.1]nonan-9-one: Lacks the nitrogen atoms present in this compound, resulting in different chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its dual nitrogen atoms and its potential for diverse applications.
Properties
CAS No. |
91951-83-6 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)12-8-4-3-5-9(12)7-11-6-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
DUHXAFNMJMNMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCCC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)

![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)



![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)




